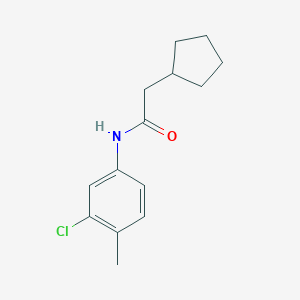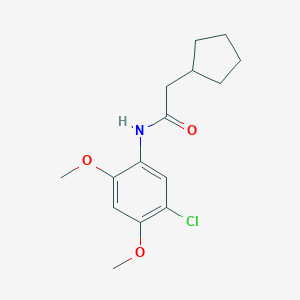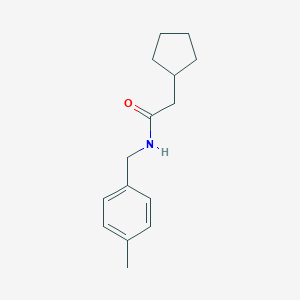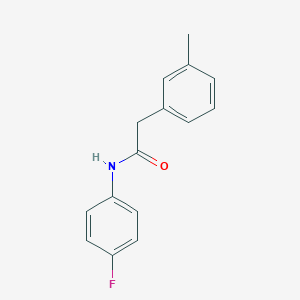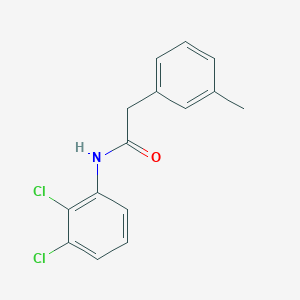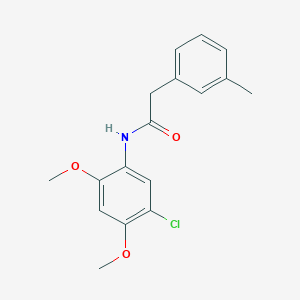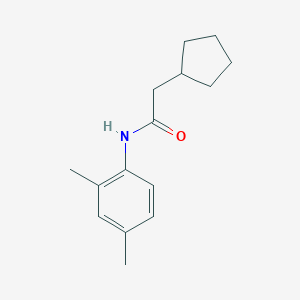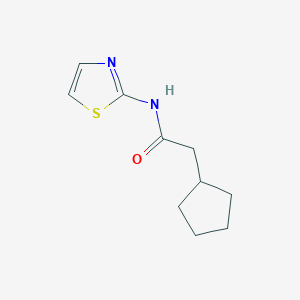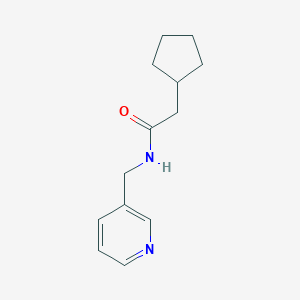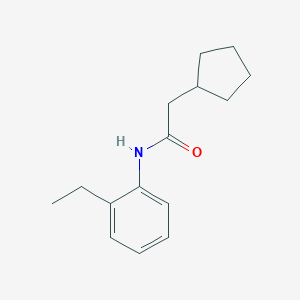
2-cyclopentyl-N-(2,4-dimethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclopentyl-N-(2,4-dimethoxyphenyl)acetamide, also known as CX717, is a novel compound that has been extensively studied for its potential use in cognitive enhancement. It belongs to the class of ampakines, which are compounds that modulate the activity of AMPA receptors in the brain.
Mecanismo De Acción
The mechanism of action of 2-cyclopentyl-N-(2,4-dimethoxyphenyl)acetamide involves the modulation of AMPA receptors in the brain. AMPA receptors are involved in the transmission of excitatory signals between neurons, and their activation is critical for synaptic plasticity and learning and memory. This compound enhances the activity of AMPA receptors, leading to increased synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as glutamate and acetylcholine, which are important for cognitive function. It has also been shown to increase the expression of genes involved in synaptic plasticity and neuroprotection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-cyclopentyl-N-(2,4-dimethoxyphenyl)acetamide is that it is a highly selective modulator of AMPA receptors, with little or no activity at other receptor types. This makes it a useful tool for studying the role of AMPA receptors in cognitive function. However, one limitation is that it has a relatively short half-life in the body, which may limit its usefulness in clinical applications.
Direcciones Futuras
There are several future directions for research on 2-cyclopentyl-N-(2,4-dimethoxyphenyl)acetamide. One area of interest is the potential use of this compound in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Another area of interest is the development of more potent and selective AMPA receptor modulators that may have even greater cognitive-enhancing effects. Finally, there is a need for further studies to determine the safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of 2-cyclopentyl-N-(2,4-dimethoxyphenyl)acetamide involves the reaction of 2,4-dimethoxybenzaldehyde with cyclopentylmagnesium bromide, followed by the addition of acetic anhydride. This results in the formation of this compound as a white solid with a melting point of 123-125°C. The purity of the compound can be determined by HPLC or NMR spectroscopy.
Aplicaciones Científicas De Investigación
2-cyclopentyl-N-(2,4-dimethoxyphenyl)acetamide has been extensively studied for its potential use in cognitive enhancement. It has been shown to improve memory and learning in animal models, as well as in healthy human subjects. It has also been investigated for its potential use in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.
Propiedades
Fórmula molecular |
C15H21NO3 |
|---|---|
Peso molecular |
263.33 g/mol |
Nombre IUPAC |
2-cyclopentyl-N-(2,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C15H21NO3/c1-18-12-7-8-13(14(10-12)19-2)16-15(17)9-11-5-3-4-6-11/h7-8,10-11H,3-6,9H2,1-2H3,(H,16,17) |
Clave InChI |
YUYIINZCLCLUNG-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=O)CC2CCCC2)OC |
SMILES canónico |
COC1=CC(=C(C=C1)NC(=O)CC2CCCC2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




